molecular formula C9H17NO2 B15289038 (2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid

(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid

Cat. No.: B15289038
M. Wt: 171.24 g/mol
InChI Key: MAWGMRQFCUEYCT-HTQZYQBOSA-N
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Description

(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of L-proline with appropriate alkylating agents under controlled conditions to introduce the methyl and propyl groups at the desired positions . The reaction conditions often include the use of solvents like methanol and catalysts such as trimethylchlorosilane to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of biocatalysts or enzymatic processes. These methods are preferred due to their higher selectivity and yield, as well as their environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as esters, amides, alcohols, and ketones .

Scientific Research Applications

(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid apart is its specific stereochemistry and the resulting unique interactions with biological targets. This makes it a valuable compound for research and development in various fields, including medicinal chemistry and drug discovery .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(2R,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8-/m1/s1

InChI Key

MAWGMRQFCUEYCT-HTQZYQBOSA-N

Isomeric SMILES

CCC[C@@H]1C[C@@H](N(C1)C)C(=O)O

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)O

Origin of Product

United States

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